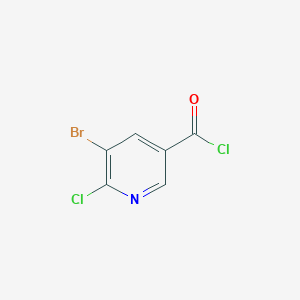

5-Bromo-6-chloronicotinoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNQINQRAPGCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-chloronicotinoyl chloride: A Key Intermediate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 5-Bromo-6-chloronicotinoyl chloride, a crucial building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Properties

This compound is a di-halogenated derivative of nicotinoyl chloride, the acyl chloride of nicotinic acid (Vitamin B3). The presence of the bromine and chlorine atoms on the pyridine ring, in conjunction with the reactive acyl chloride group, makes it a versatile intermediate for introducing the 5-bromo-6-chloropyridine-3-carbonyl moiety into a wide range of molecules.

Chemical Structure:

Physicochemical and Spectroscopic Data:

A summary of the key physicochemical and spectroscopic data for this compound and its precursor, 5-Bromo-6-chloronicotinic acid, is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | This compound | 5-Bromo-6-chloronicotinic acid |

| CAS Number | 78686-84-7[1] | 29241-62-1[2] |

| Molecular Formula | C6H2BrCl2NO[1] | C6H3BrClNO2[2] |

| Molecular Weight | 254.90 g/mol [3] | 236.45 g/mol [2] |

| Appearance | White to light yellow powder/crystal | White to light yellow powder to crystal[2] |

| Melting Point | No data available | 166-168 °C[2] |

| Boiling Point | No data available | 370.0 ± 42.0 °C (Predicted)[2] |

| Solubility | Reacts with protic solvents | Soluble in Methanol[2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | This compound | 5-Bromo-6-chloronicotinic acid |

| ¹H NMR | Predicted to show two distinct proton signals in the aromatic region.[4] | (400 MHz, DMSO-d6): δ 8.53 (d, J = 2.02 Hz, 1H), 8.85 (d, J = 2.02 Hz, 1H), 13.57 (s, 1H)[2] |

| ¹³C NMR | No data available | No data available |

| IR Spectroscopy | Expected to show a strong absorption for the C=O stretching of the acyl chloride. | Expected to show characteristic absorptions for the carboxylic acid C=O and O-H stretching. |

| Mass Spectrometry | No data available | No data available |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid.[4] This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis of 5-Bromo-6-chloronicotinic acid

A detailed experimental protocol for the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, is as follows:

Reaction: 5-Bromo-6-hydroxynicotinic acid is converted to 5-Bromo-6-chloronicotinic acid using a chlorinating agent.

Procedure:

-

To a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).[2]

-

Heat the mixture to reflux and maintain for 3 hours.[2]

-

After the reaction is complete, carefully and slowly pour the reaction mixture into ice water and continue stirring for 2 hours.[2]

-

Collect the precipitated solid by filtration.[2]

-

Dissolve the solid in ethyl acetate (300 mL) and dry the solution over anhydrous sodium sulfate.[2]

-

Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the product.[2]

Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound from 5-Bromo-6-chloronicotinic acid.

Reaction: 5-Bromo-6-chloronicotinic acid is reacted with thionyl chloride to form the acyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂, place 5-Bromo-6-chloronicotinic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents. A co-solvent such as toluene or dichloromethane can be used.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by TLC or by observing the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation or recrystallization, though its reactive nature can make this challenging.

Reactivity and Applications in Drug Development

This compound is a highly reactive compound due to the presence of the acyl chloride functional group. This makes it an excellent electrophile for reactions with a variety of nucleophiles.

Key Reactions:

-

Amide Formation: It readily reacts with primary and secondary amines to form the corresponding N-substituted 5-bromo-6-chloronicotinamides. This is a widely used reaction in the synthesis of biologically active molecules.

-

Ester Formation: It reacts with alcohols and phenols to produce 5-bromo-6-chloronicotinate esters.[4]

-

Friedel-Crafts Acylation: It can be used to acylate aromatic and heteroaromatic rings in the presence of a Lewis acid catalyst.

The dual halogen substitution on the pyridine ring provides additional opportunities for synthetic diversification. The bromine and chlorine atoms can be selectively manipulated through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a wide range of substituents and build molecular complexity.

This versatility makes this compound a valuable intermediate in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and derivatization of this compound.

Caption: Synthetic pathway from the precursor to key derivatives of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-chloronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 5-Bromo-6-chloronicotinoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the experimental protocols for the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, and its subsequent conversion to the final product. Quantitative data is presented in clear tabular format, and a visual representation of the synthesis pathway is provided.

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 5-Bromo-6-chloronicotinic acid, from 5-bromo-6-hydroxynicotinic acid. The second step is the chlorination of this precursor to yield the final acid chloride.

Technical Guide: Spectroscopic and Synthetic Profile of 5-Bromo-6-chloronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a standard synthetic protocol for 5-Bromo-6-chloronicotinoyl chloride (CAS No. 78686-84-7). This reactive acyl chloride is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel nicotinamide derivatives and other complex heterocyclic systems. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of its precursor, 5-Bromo-6-chloronicotinic acid, and structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.9 - 9.1 | d | ~2.0 | H-2 |

| ~8.6 - 8.8 | d | ~2.0 | H-4 |

Prediction based on ¹H NMR data for 5-Bromo-6-chloronicotinic acid, which shows two doublets in the aromatic region at 8.85 and 8.53 ppm. The conversion of the carboxylic acid to the more electron-withdrawing acyl chloride is expected to shift both protons slightly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C=O (acyl chloride) |

| ~155 - 158 | C-6 |

| ~148 - 151 | C-2 |

| ~142 - 145 | C-4 |

| ~125 - 128 | C-5 |

| ~122 - 125 | C-3 |

Prediction based on the known effects of acyl chloride functionality and halogen substituents on the pyridine ring.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750 - 1790 | C=O stretch (acyl chloride) |

| ~1550 - 1600 | C=N and C=C stretch (aromatic ring) |

| ~1000 - 1200 | C-Cl stretch |

| ~700 - 800 | C-Br stretch |

The key diagnostic peak is the strong carbonyl absorption of the acyl chloride, which is expected at a higher wavenumber compared to the corresponding carboxylic acid.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 253, 255, 257 | [M]⁺ molecular ion cluster |

| 218, 220, 222 | [M-Cl]⁺ fragment |

| 174, 176 | [M-Br-Cl]⁺ fragment |

The molecular ion will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms.

Experimental Protocol: Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromo-6-chloronicotinic acid, using a chlorinating agent such as thionyl chloride (SOCl₂)[1].

Materials and Reagents:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and drying tube

-

Rotary evaporator

Procedure:

-

To a solution of 5-Bromo-6-chloronicotinic acid in anhydrous dichloromethane, add an excess of thionyl chloride (typically 2-5 equivalents).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

The crude this compound is obtained as a solid or oil and can be used in subsequent reactions without further purification, or it can be purified by distillation or crystallization if necessary.

Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). All glassware should be thoroughly dried to prevent hydrolysis of the acyl chloride.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

Logical Relationship of Synthesis and Analysis

The diagram below outlines the logical progression from the starting material to the final product and its subsequent characterization.

References

5-Bromo-6-chloronicotinoyl Chloride: A Technical Guide to Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloronicotinoyl chloride is a halogenated pyridine derivative that, while not extensively studied for its own biological activities, serves as a crucial building block in the synthesis of potentially bioactive molecules. Its structural features, including the presence of bromine and chlorine atoms on the pyridine ring and a reactive acyl chloride group, make it an attractive starting material for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives of this compound by examining the reported activities of structurally related compounds. The potential for anticancer, antimicrobial, and kinase inhibitory activities is discussed, supported by a review of relevant literature. Detailed experimental protocols for the synthesis of derivatives and biological evaluation are provided to facilitate further research in this area.

Introduction

This compound belongs to the family of nicotinic acid derivatives, a class of compounds known for its diverse pharmacological properties. The parent compound, nicotinic acid (niacin or vitamin B3), and its derivatives are involved in numerous physiological processes. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring can significantly modulate the physicochemical properties and biological activities of these molecules. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets.

While direct biological data on this compound is scarce in publicly available literature, its precursor, 5-bromo-6-chloronicotinic acid, is recognized as a versatile intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This guide focuses on the potential biological activities of derivatives that can be synthesized from this compound, drawing on published data for structurally analogous compounds.

Potential Biological Activities of this compound Derivatives

The reactivity of the acyl chloride group in this compound allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and ketones. By coupling this reactive core with various amines, alcohols, and other nucleophiles, libraries of novel compounds can be generated and screened for different biological activities.

Anticancer Activity

Derivatives of nicotinic acid and related heterocyclic compounds have shown promise as anticancer agents. The presence of halogens can contribute to their cytotoxic effects. For instance, certain chalcone-like molecules containing bromo and chloro substitutions have demonstrated significant inhibitory activity against various cancer cell lines.[2]

Furthermore, the combination of a thiazolidinone moiety with a chloro-substituted aromatic ring has been explored for the design of potential anticancer agents.[3] This suggests that derivatives of this compound incorporating thiazolidinone or similar heterocyclic systems could exhibit cytotoxic activity.

The proposed mechanism of action for many anticancer agents involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. Derivatives of this compound could potentially target pathways such as:

-

Kinase Signaling: As discussed in the following section, halogenated pyridines are known to inhibit protein kinases.

-

Apoptosis Induction: The cytotoxic effects could be mediated by the induction of programmed cell death.

A logical workflow for investigating the anticancer potential of derivatives is outlined below.

Antimicrobial Activity

Nicotinamide and its derivatives have been investigated for their antimicrobial properties.[4][5] The introduction of halogens into the structure can enhance this activity. For example, studies on flavonoid derivatives have shown that the presence of chlorine and bromine atoms has a significant effect on their antimicrobial properties.[6]

Derivatives of this compound, particularly amides and hydrazones, could be synthesized and tested against a panel of pathogenic bacteria and fungi. The mechanism of antimicrobial action could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 1: Reported Antimicrobial Activity of Nicotinamide Derivatives

| Compound Class | Organism(s) | Activity Metric | Reported Value |

| Nicotinic acid hydrazides | Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans | 50% Growth Inhibition | 0.008 - 1 mM[4] |

| N'-Nicotinoyl sulfonohydrazides | Staphylococcus fecalis, Salmonella Paratyphi B | Zone of Inhibition | Moderate to Outstanding[7] |

| Substituted phenylfuranylnicotinamidines | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Antibacterial Activity | Greater than fluoro-substituted counterparts[8] |

Kinase Inhibitory Activity

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

Chloropyridine and chloropyrimidine derivatives have been identified as covalent inhibitors of kinases, such as Mitogen- and Stress-activated protein Kinase 1 (MSK1).[1] These compounds typically act via a nucleophilic substitution reaction between a cysteine residue in the kinase active site and the chloro-substituted heterocyclic ring.

The 5-bromo-6-chloro-pyridine core of the title compound is an attractive scaffold for the design of novel kinase inhibitors. The chloro substituent at the 6-position is susceptible to nucleophilic attack, potentially enabling covalent bond formation with a target kinase.

Experimental Protocols

Synthesis of N-Phenylamides of 5-Bromo-6-chloronicotinic Acid

This protocol is adapted from the synthesis of N-phenylnicotinamides and serves as a general procedure for the synthesis of amide derivatives from this compound.[9]

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Substituted aniline

-

Chloroform (CHCl₃)

-

10% Hydrochloric acid (HCl)

-

Aqueous ethanol

Procedure:

-

Preparation of this compound: A mixture of 5-bromo-6-chloronicotinic acid (1.0 eq) and thionyl chloride (excess) is heated at reflux until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.

-

Amide Synthesis: The freshly prepared this compound is dissolved in chloroform. An excess amount of the appropriately substituted aniline (e.g., 2.2 eq) dissolved in chloroform is added dropwise to the acid chloride solution with stirring.

-

Work-up: The reaction mixture is stirred for a period of time (e.g., 1-2 hours) at room temperature. The resulting mixture, containing the precipitated product and amine hydrochloride, is filtered. The filtrate is washed with 10% hydrochloric acid and then water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude amide.

-

Purification: The crude product is recrystallized from aqueous ethanol to afford the pure N-phenyl-5-bromo-6-chloronicotinamide.

In vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.[4][5]

Materials:

-

Synthesized compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized amount of the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. By leveraging the reactivity of its acyl chloride group, a diverse range of derivatives can be synthesized and evaluated for various biological activities. The existing literature on structurally related halogenated nicotinic acid derivatives suggests that promising avenues for investigation include anticancer, antimicrobial, and kinase inhibitory activities. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds derived from this versatile chemical intermediate. Further research into the biological activities of this compound derivatives is warranted and has the potential to yield novel drug candidates.

References

- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 5-Bromo-6-chloronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The N-substituted amides of 5-Bromo-6-chloronicotinic acid are of significant interest as versatile intermediates in the synthesis of bioactive molecules.[1][2][3] The presence of halogen atoms on the pyridine ring provides reactive handles for further functionalization, making these compounds valuable building blocks in medicinal chemistry.[1] This document provides detailed protocols for the synthesis of amides via the reaction of 5-Bromo-6-chloronicotinoyl chloride with primary and secondary amines, a method that offers high yields and straightforward purification.[4][5]

General Reaction Scheme

The synthesis proceeds in two main stages: the formation of the acyl chloride from 5-Bromo-6-chloronicotinic acid, followed by the coupling of the acyl chloride with an amine to form the desired amide.

Stage 1: Formation of this compound

5-Bromo-6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride, to yield the corresponding acyl chloride.[6][7] This activated intermediate is typically used immediately in the next step without extensive purification.

Stage 2: Amide Formation

The freshly prepared this compound is then reacted with a suitable primary or secondary amine in the presence of a base to neutralize the HCl generated during the reaction. This results in the formation of the N-substituted 5-Bromo-6-chloronicotinamide.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of N-phenylamides of 5-bromo-6-chloronicotinic acid.[4][5]

Protocol 1: Synthesis of this compound

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, add 5-Bromo-6-chloronicotinic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (e.g., 5-10 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of gas ceases and the solid has completely dissolved.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a viscous oil or solid and is used directly in the next step.

Protocol 2: General Synthesis of N-Aryl-5-Bromo-6-chloronicotinamides

Materials:

-

Crude this compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-anisidine) (2.0 eq)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or toluene)

-

Stir plate and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous solvent.

-

In a separate flask, dissolve the substituted aniline (2.0 eq) in the same anhydrous solvent. One equivalent of the amine acts as the nucleophile, and the second equivalent acts as a base to neutralize the HCl byproduct.

-

Cool the amine solution in an ice bath and slowly add the solution of this compound dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

The reaction mixture will likely contain the precipitated amine hydrochloride salt.

-

The workup procedure will depend on the solubility of the amide product:

-

For chloroform-soluble amides: Filter the reaction mixture to remove the amine hydrochloride precipitate. Wash the filtrate successively with water and dilute hydrochloric acid to remove any remaining aniline and its salt. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude amide.

-

For chloroform-insoluble amides: Collect the entire precipitate by filtration. Resuspend the solid in water to dissolve the amine hydrochloride. Collect the remaining insoluble crude amide by filtration.

-

-

Purify the crude amide by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure N-aryl-5-Bromo-6-chloronicotinamide. Yields are typically high, often exceeding 80%.[5]

Data Presentation

The following table summarizes representative data for a series of N-(substituted phenyl)-5-bromo-6-chloronicotinamides, adapted from the literature.[5]

| Substituent (on Phenyl Ring) | Yield (%) | Melting Point (°C) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |

| H | >80 | 145-146 | 1665 | 3275 |

| 4-Methyl | >80 | 169-170 | 1660 | 3260 |

| 4-Methoxy | >80 | 160-161 | 1662 | 3270 |

| 4-Chloro | >80 | 184-185 | 1668 | 3280 |

| 4-Bromo | >80 | 195-196 | 1670 | 3285 |

| 4-Nitro | >80 | 229-230 | 1675 | 3300 |

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of N-aryl-5-bromo-6-chloronicotinamides.

Caption: Experimental workflow for the synthesis of N-aryl-5-bromo-6-chloronicotinamides.

Caption: General mechanism for the nucleophilic acyl substitution reaction.

Applications and Significance

5-Bromo-6-chloronicotinic acid and its derivatives are important precursors in the synthesis of various pharmaceuticals and agrochemicals.[1] The ability to readily form amide bonds with a wide range of amines allows for the creation of large libraries of compounds for screening in drug discovery programs. The halogen substituents on the pyridine ring can be further modified through cross-coupling reactions, providing access to a diverse array of complex molecules.[3] This makes the protocols described herein highly relevant for researchers in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]

- 3. 5-Bromo-6-chloronicotinic acid [myskinrecipes.com]

- 4. "Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicontini" by Frank L. Setliff and Jody Z. Caldwell [scholarworks.uark.edu]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 7. 5-Bromo-6-chloronicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation with 5-Bromo-6-chloronicotinoyl chloride is a key chemical transformation for the synthesis of a variety of N-substituted nicotinamides. These compounds are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. Nicotinamide derivatives are known to play roles in various cellular processes, including energy metabolism and signaling pathways.[1][][3] Specifically, substituted nicotinamides have been investigated as potential fungicides by targeting enzymes like succinate dehydrogenase (SDH) in the Krebs cycle.[4][5] The protocol described herein is based on the established work of Setliff and Caldwell, who synthesized a series of N-phenylamides of 5-bromo-6-chloronicotinic acid.[6] This reaction proceeds via a robust two-step process involving the initial conversion of 5-bromo-6-chloronicotinic acid to its highly reactive acid chloride, followed by the acylation of a primary amine.

Data Presentation

The acylation of various substituted anilines with this compound typically proceeds in high yield. The following table summarizes representative data for this reaction.

| Amine Substrate (Substituted Aniline) | Product | Yield (%) | Melting Point (°C) |

| Aniline | N-phenyl-5-bromo-6-chloronicotinamide | >80 | 162-163 |

| 4-Chloroaniline | N-(4-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 198-199 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-5-bromo-6-chloronicotinamide | >80 | 179-180 |

| 3-Chloroaniline | N-(3-chlorophenyl)-5-bromo-6-chloronicotinamide | >80 | 185-186 |

| 4-Methylaniline | N-(4-methylphenyl)-5-bromo-6-chloronicotinamide | >80 | 181-182 |

Note: The data presented are based on the findings reported by Setliff and Caldwell (1991) and are representative of the typical efficiency of this protocol.[6]

Experimental Protocols

This protocol details the synthesis of N-substituted amides via acylation with this compound. The procedure is divided into two main parts: the preparation of the acid chloride and the subsequent acylation of the amine.

Part 1: Preparation of this compound

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, combine 5-Bromo-6-chloronicotinic acid (0.0021 mol, 1 equivalent) with an excess of thionyl chloride (e.g., 3-5 mL).

-

Fit the flask with a reflux condenser and gently reflux the mixture for 30 minutes. The solid acid should completely dissolve during this time.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is used immediately in the next step without further purification.[6]

Part 2: Acylation of Primary Amines (e.g., Substituted Anilines)

Materials:

-

Crude this compound (from Part 1)

-

Substituted aniline (or other primary amine)

-

Chloroform (CHCl₃)

-

10% Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Water

-

Beakers, Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the freshly prepared this compound in chloroform.

-

Add an excess amount of the desired substituted aniline to the chloroform solution.

-

Heat the reaction mixture.

-

Follow either Workup Procedure A or Workup Procedure B based on the solubility of the product.[6]

Workup Procedure A (for chloroform-soluble amides):

-

After the reaction is complete, wash the chloroform solution twice with 10% hydrochloric acid to remove excess aniline.

-

Evaporate the chloroform to yield the crude amide product.

-

Recrystallize the crude product from aqueous ethanol to obtain the purified N-substituted-5-bromo-6-chloronicotinamide.[6]

Workup Procedure B (for chloroform-insoluble amides):

-

If the amide product precipitates from the chloroform along with the amine hydrochloride, collect the precipitate by filtration.

-

Suspend the precipitate in water and stir magnetically. This will dissolve the amine hydrochloride, leaving the crude amide as a solid.

-

Collect the residual crude amide by filtration.

-

Recrystallize the crude product from aqueous ethanol to obtain the purified N-substituted-5-bromo-6-chloronicotinamide.[6]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-6-chloronicotinoyl chloride as a key intermediate in the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are intended to serve as a guide for the practical application of this versatile reagent in the laboratory setting, particularly for the development of novel compounds in medicinal chemistry and drug discovery.

Introduction

This compound is a reactive acyl chloride derivative of nicotinic acid. Its utility in organic synthesis stems from its function as a robust acylating agent, allowing for the efficient introduction of the 5-bromo-6-chloropyridin-3-oyl moiety into a variety of molecular scaffolds. This feature is particularly valuable in the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. The bromine and chlorine substituents on the pyridine ring also offer opportunities for further functionalization through cross-coupling reactions, enhancing the molecular diversity of the resulting products.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis is in the construction of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidinones. These structures are of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and anticancer properties.

A key synthetic strategy involves the reaction of this compound with amino-substituted heterocyclic precursors. The acyl chloride readily reacts with primary and secondary amines to form an amide bond, which can then undergo intramolecular cyclization to yield the desired fused heterocyclic system.

Experimental Protocols

General Safety Precautions

This compound is a reactive and potentially corrosive compound. Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Synthesis of this compound from 5-Bromo-6-chloronicotinic acid

Protocol 1: Preparation of this compound

This protocol describes the conversion of 5-Bromo-6-chloronicotinic acid to the corresponding acyl chloride.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inert atmosphere setup

Procedure:

-

To a solution of 5-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Synthesis of a Fused Heterocycle: 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

This protocol provides a representative example of the synthesis of a pyrido[2,3-d]pyrimidin-4-one derivative.

Materials:

-

This compound

-

2-Amino-6-phenylpyrimidin-4(3H)-one

-

Anhydrous Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Standard laboratory glassware for synthesis and purification

Procedure:

-

Dissolve 2-Amino-6-phenylpyrimidin-4(3H)-one (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and TEA (2.0 eq) under an inert atmosphere.

-

Slowly add a solution of freshly prepared this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.

Quantitative Data Summary

| Step | Reactants | Product | Solvent | Reagents | Time (h) | Temp (°C) | Yield (%) |

| 1 | 5-Bromo-6-chloronicotinic acid | This compound | DCM | SOCl₂, DMF (cat.) | 2-4 | 0 to RT | >95 (crude) |

| 2 | This compound, 2-Amino-6-phenylpyrimidin-4(3H)-one | 7-Bromo-6-chloro-2-phenyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one | Pyridine/DCM | - | 12-24 | 0 to RT | 60-80 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthesis of the acyl chloride from the carboxylic acid.

Diagram 2: Synthesis of a Pyrido[2,3-d]pyrimidin-4-one Derivative

Caption: General workflow for the synthesis of a fused heterocycle.

Diagram 3: Logical Relationship of the Synthetic Pathway

Caption: Step-by-step logic of the synthetic process.

Application Notes and Protocols: 5-Bromo-6-chloronicotinoyl Chloride in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloronicotinoyl chloride is a key heterocyclic building block employed in the synthesis of a variety of kinase inhibitors. Its di-halogenated pyridine core provides two reactive sites that can be sequentially functionalized to generate complex molecular architectures with potent and selective inhibitory activity against various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on p38 MAP kinase and Spleen Tyrosine Kinase (Syk), which are implicated in inflammatory diseases.

Core Application: Amide Bond Formation

The primary application of this compound in this context is the formation of an amide bond through reaction with a primary or secondary amine. The resulting N-substituted-5-bromo-6-chloronicotinamide serves as a crucial intermediate for further diversification, typically through cross-coupling reactions at the bromine and chlorine positions.

Targeted Kinase Signaling Pathways

The kinase inhibitors synthesized using this building block often target key signaling molecules involved in inflammation and immune responses.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases.

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Syk Signaling Pathway

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and allergies.

Caption: Syk Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of N-substituted-5-bromo-6-chloronicotinamides as intermediates for kinase inhibitors, as described in the patent literature (e.g., US-9751837-B2).

General Experimental Workflow

The overall synthetic strategy involves a two-step process: the formation of the crucial amide intermediate, followed by further functionalization to yield the final kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 5-Bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide (Intermediate)

This protocol describes the synthesis of a key intermediate mentioned in patent US-9751837-B2.

Materials:

-

This compound

-

(4-(tert-butyl)phenyl)methanamine

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-(tert-butyl)phenyl)methanamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 equivalents) in anhydrous DCM or THF.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-N-(4-(tert-butyl)benzyl)-6-chloronicotinamide.

Data Presentation

While specific yields and IC50 values for compounds directly synthesized from this compound are not detailed in the public abstracts of the primary patent, the following table provides a template for how such data should be structured for comparison. The data presented here is illustrative.

| Compound ID | Target Kinase | IC50 (nM) | Synthetic Yield (%) |

| Example 1 | p38α | 15 | 75 |

| Example 2 | Syk | 22 | 81 |

| Example 3 | p38γ | 58 | 68 |

| Example 4 | Src | 110 | 72 |

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery. The ability to selectively functionalize the two halogen atoms on the pyridine ring allows for the generation of diverse chemical libraries, which can be screened for potent and selective inhibition of various kinases. Further optimization of reaction conditions and diversification of the amine coupling partner can lead to the discovery of novel therapeutic agents for the treatment of inflammatory and other diseases.

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Aryl-6-chloronicotinoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 5-aryl-6-chloronicotinoyl chloride derivatives. The described method is a two-step process involving a highly selective Suzuki coupling reaction followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride. This approach is predicated on the established principles of palladium-catalyzed cross-coupling reactions and standard organic transformations.

The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is widely used in organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high functional group tolerance.[1][2] This protocol is designed to be a reliable starting point for the synthesis of a variety of 5-aryl-6-chloronicotinic acid derivatives, which are valuable intermediates in the development of novel therapeutic agents.

Experimental Strategy

The synthesis of 5-aryl-6-chloronicotinoyl chloride is accomplished in two sequential steps:

-

Regioselective Suzuki-Miyaura Coupling: A palladium-catalyzed Suzuki coupling of 5-bromo-6-chloronicotinic acid with an appropriate arylboronic acid. The reaction is expected to proceed with high regioselectivity at the more reactive C-Br bond.

-

Conversion to Acyl Chloride: The resulting 5-aryl-6-chloronicotinic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

This two-step approach is generally preferred over a direct Suzuki coupling on the acyl chloride, as the high reactivity of the acyl chloride functional group may be incompatible with the conditions of the coupling reaction, leading to potential side reactions and lower yields.

Experimental Protocols

Step 1: Synthesis of 5-Aryl-6-chloronicotinic Acid via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-6-chloronicotinic acid with a generic arylboronic acid.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

-

Solvent (e.g., 1,4-Dioxane and Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 5-bromo-6-chloronicotinic acid (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq).

-

The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

-

The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and the aqueous layer is acidified with 1M HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford the crude 5-aryl-6-chloronicotinic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Aryl-6-chloronicotinoyl Chloride

This protocol outlines the conversion of the 5-aryl-6-chloronicotinic acid to the corresponding acyl chloride.

Materials:

-

5-Aryl-6-chloronicotinic acid

-

Chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Oxalyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

-

Inert gas (Nitrogen or Argon)

Procedure using Thionyl Chloride:

-

Suspend the 5-aryl-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as toluene.

-

Add thionyl chloride (2.0-5.0 eq) dropwise to the suspension at room temperature.

-

The reaction mixture is heated to reflux (typically 80-110 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-aryl-6-chloronicotinoyl chloride.

-

The product is typically used in the next step without further purification.

Procedure using Oxalyl Chloride:

-

Suspend the 5-aryl-6-chloronicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5-2.0 eq) to the mixture at 0 °C.

-

The reaction is stirred at room temperature for 1-3 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to afford the 5-aryl-6-chloronicotinoyl chloride.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling step. These are representative examples, and optimization may be required for specific substrates.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 10 | 70-80 |

Discussion

Chemoselectivity: The Suzuki coupling is expected to occur selectively at the 5-bromo position over the 6-chloro position. This is due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The order of reactivity for halogens in oxidative addition to palladium(0) is generally I > Br > OTf > Cl.[1]

Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a commonly used and effective catalyst for this type of transformation, other palladium sources and ligands can also be employed. For more challenging couplings, or to optimize reaction conditions, catalysts such as Pd(dppf)Cl₂ or the use of more electron-rich and bulky phosphine ligands may be beneficial.

Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used bases. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically employed to facilitate the dissolution of both the organic and inorganic reagents.

Safety Precautions:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Palladium catalysts can be pyrophoric and should be handled with care.

-

Thionyl chloride and oxalyl chloride are corrosive and toxic and should be handled with extreme caution.

-

Inert gas techniques should be used to prevent the degradation of the catalyst and reagents.

References

Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview

Introduction

5-Bromo-6-chloronicotinoyl chloride is a key heterocyclic intermediate in the development of novel agrochemicals. Its unique substitution pattern on the pyridine ring allows for the creation of a diverse range of bioactive molecules. This document provides a detailed account of its application in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity. The protocols and data presented are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.

Synthetic Applications

This compound serves as a crucial building block for introducing the 5-bromo-6-chloropyridine-3-carbonyl moiety into target molecules. This is typically achieved through acylation reactions with various nucleophiles, most commonly amines, to form corresponding amides. The reactivity of the acyl chloride allows for efficient bond formation under mild conditions.

A notable application is in the synthesis of a series of N-(thiophen-2-yl) nicotinamide derivatives. These compounds have been investigated for their fungicidal properties, demonstrating the utility of the 5-bromo-6-chloronicotinoyl scaffold in generating potent agrochemical candidates.

Mechanism of Action

While the specific mechanism of action for the N-(thiophen-2-yl) nicotinamide derivatives is under investigation, many nicotinamide-based agrochemicals, particularly insecticides, are known to target the nicotinic acetylcholine receptors (nAChRs) in insects. As agonists of nAChRs, they cause overstimulation of the nervous system, leading to paralysis and death. It is plausible that derivatives of this compound could exhibit a similar mode of action, though this requires empirical validation for each new compound class.

Experimental Protocols

The following protocols are based on the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Synthesis of this compound

This protocol describes the conversion of 5-bromo-6-chloronicotinic acid to its corresponding acyl chloride.

Materials:

-

5-bromo-6-chloronicotinic acid

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (3.0 eq) dropwise at room temperature.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude this compound. This product is typically used in the next step without further purification.

Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol outlines the general procedure for the acylation of a substituted 2-aminothiophene with this compound.

Materials:

-

This compound

-

Substituted 2-aminothiophene derivative

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂).

-

Cool the mixture in an ice-water bath.

-

Add a solution of this compound (1.15 eq) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC.

-

Quench the reaction by adding water.

-

Separate the organic phase and wash it with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system.

Quantitative Data

The following table summarizes the in vivo fungicidal activity of a synthesized N-(thiophen-2-yl) nicotinamide derivative against cucumber downy mildew (Pseudoperonospora cubensis).

| Compound | Rn | R1 | R2 | R3 | EC50 (mg/L)[1] |

| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 5-Br, 6-Cl | OCH₃ | CH₃ | CN | 34.29 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.

Signaling Pathway Hypothesis

Caption: Hypothesized mechanism of action via nAChR agonism.

References

Application Notes and Protocols for the Quantification of 5-Bromo-6-chloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloronicotinoyl chloride is a reactive acyl chloride derivative of nicotinic acid. Acyl chlorides are important intermediates in organic synthesis, particularly in the pharmaceutical industry, for the formation of esters and amides.[1][2] Accurate quantification of this compound is crucial for reaction monitoring, yield calculation, and quality control of intermediates and final products. Due to their high reactivity, especially towards hydrolysis, direct analysis can be challenging.[1][3] Therefore, analytical methods often involve a derivatization step to convert the acyl chloride into a more stable compound suitable for chromatographic analysis.

This document provides detailed application notes and protocols for two primary analytical methods for the quantification of this compound:

-

High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)

-

Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS)

These protocols are based on established analytical principles for acyl chlorides and related nicotinic acid derivatives, providing a robust starting point for method development and validation.

Chemical Properties and Handling

This compound is expected to be a reactive compound, sensitive to moisture and nucleophiles. It will readily react with water to form the corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid, and hydrochloric acid.[1][2] Therefore, all sample handling and preparation should be performed under anhydrous conditions. The use of dry solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Method 1: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)

This method involves the derivatization of this compound with an alcohol, such as methanol, to form a stable methyl ester. The resulting ester possesses a chromophore, allowing for sensitive detection by UV spectroscopy.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Methanol (anhydrous, HPLC grade)

-

Acetonitrile (anhydrous, HPLC grade)

-

Triethylamine (reagent grade)

-

Deionized water (18.2 MΩ·cm)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

Syringe filters (0.45 µm, PTFE)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer

3. Standard Preparation:

-

Prepare a stock solution of the derivatized standard (methyl 5-bromo-6-chloronicotinate) at a concentration of 1 mg/mL in acetonitrile.

-

Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (Derivatization):

-

Accurately weigh approximately 10 mg of the this compound sample into a dry vial.

-

Add 1 mL of anhydrous acetonitrile and vortex to dissolve.

-

Add 100 µL of anhydrous methanol and 10 µL of triethylamine (to neutralize the HCl byproduct).

-

Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes.

-

Filter the resulting solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-10 min: 30% to 80% B

-

10-12 min: 80% B

-

12-12.1 min: 80% to 30% B

-

12.1-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 265 nm

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

-

Quantify the amount of methyl 5-bromo-6-chloronicotinate in the sample by comparing its peak area to the calibration curve.

-

Calculate the concentration of this compound in the original sample using the following formula:

Concentration (mg/mL) = (Concentration from curve (µg/mL) * Dilution factor) / 1000

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry with Derivatization (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds. Similar to the HPLC method, this compound is derivatized to its corresponding methyl ester to improve its volatility and chromatographic properties. GC-MS provides high selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling. This approach is supported by methodologies used for the analysis of similar dihalonicotinic acids.[4]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Diazomethane solution (prepared fresh) or Trimethylsilyldiazomethane

-

Methylene chloride (anhydrous, GC grade)

-

Diethyl ether (anhydrous, GC grade)

-

Helium (carrier gas, ultra-high purity)

2. Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary GC column (e.g., ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Analytical balance

-

Volumetric flasks and pipettes

3. Standard Preparation:

-

Prepare a stock solution of the derivatized standard (methyl 5-bromo-6-chloronicotinate) at 1 mg/mL in methylene chloride.

-

Create a series of calibration standards by serial dilution, ranging from 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation (Derivatization):

-

Accurately weigh approximately 5 mg of the sample into a vial.

-

Dissolve the sample in 1 mL of methylene chloride.

-

Add diazomethane solution dropwise until a faint yellow color persists, indicating complete esterification.

-

Allow the vial to stand for 10-15 minutes to ensure the reaction is complete and any excess diazomethane has evaporated.

-

Transfer the solution to a GC vial for analysis.

5. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-400

6. Data Analysis:

-

Identify the peak for methyl 5-bromo-6-chloronicotinate based on its retention time and mass spectrum.

-

Use a selected ion monitoring (SIM) mode for enhanced sensitivity if required.

-

Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard.

-

Quantify the amount of the derivatized analyte in the sample using the calibration curve.

-

Calculate the concentration of this compound in the original sample.

Quantitative Data Summary (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 97.8% - 102.5% |

| Precision (% RSD) | < 3.0% |

GC-MS Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The highly reactive nature of this compound necessitates derivatization prior to chromatographic analysis. Both HPLC-UV and GC-MS methods, following derivatization to the corresponding methyl ester, provide robust and reliable approaches for its quantification. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods for this important chemical intermediate.

References

Application Notes and Protocols for Peptide Derivatization with 5-Bromo-6-chloronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of peptides with specific reagents is a critical step in modern proteomics and drug development, often employed to enhance detection sensitivity, facilitate sequencing, and enable quantification in mass spectrometry (MS). 5-Bromo-6-chloronicotinoyl chloride is a reactive compound that can be utilized for the derivatization of primary amino groups in peptides, such as the N-terminus and the ε-amino group of lysine residues. The presence of a bromine atom in the derivatizing agent is particularly advantageous for MS analysis. Due to the natural isotopic abundance of bromine (79Br and 81Br occur in an approximate 1:1 ratio), peptides derivatized with a single bromine-containing molecule will exhibit a characteristic doublet peak in the mass spectrum, with the two peaks separated by approximately 2 Da. This unique isotopic signature allows for the confident identification of derivatized peptides and their fragment ions in complex mixtures, significantly aiding in de novo sequencing and the characterization of post-translational modifications.

This document provides detailed application notes and protocols for the derivatization of peptides using this compound, based on established principles of peptide chemistry and analogous derivatization strategies.

Principle of Derivatization

This compound reacts with nucleophilic primary amino groups of peptides in a nucleophilic acyl substitution reaction. The highly reactive acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of the amine, leading to the formation of a stable amide bond and the release of hydrochloric acid (HCl). The reaction is typically carried out in a slightly alkaline buffer to neutralize the HCl produced and to ensure the amino groups are in their deprotonated, nucleophilic state.

While specific data for this compound is limited in publicly available literature, the protocol and principles can be effectively adapted from similar N-hydroxysuccinimide (NHS) ester-based derivatization reagents, such as 5-bromonicotinic acid N-hydroxysuccinimide ester.[1] Acyl chlorides are generally more reactive than NHS esters and may require milder conditions or shorter reaction times to avoid side reactions.

Applications

-

Enhanced Mass Spectrometry Detection: The introduction of the 5-bromo-6-chloronicotinoyl group adds a hydrophobic moiety, which can improve ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

-

Facilitated de Novo Sequencing: The characteristic bromine isotope pattern allows for the unambiguous identification of N-terminal fragment ions (b-ions) in tandem mass spectrometry (MS/MS) spectra, simplifying the process of determining the peptide sequence from the fragmentation pattern.[1]

-

Quantitative Proteomics: Isotope-coded versions of the derivatizing agent could potentially be synthesized for use in quantitative proteomics strategies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound can be synthesized from its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid.

Materials:

-

5-bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Anhydrous dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon atmosphere setup

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-6-chloronicotinic acid in anhydrous DCM.

-

Add an excess of thionyl chloride (e.g., 2-5 equivalents) dropwise to the suspension at 0 °C. Alternatively, add oxalyl chloride (2-3 equivalents) and a catalytic amount of DMF.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and disappearance of the starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive and toxic vapors.

-

The resulting crude this compound can be used directly for the next step or purified by distillation or crystallization if necessary. Due to its reactivity, it is often prepared fresh and used immediately.

Protocol 2: Derivatization of Peptides

This protocol is adapted from methods for similar NHS-ester derivatizations and general acyl chloride reactions with amines.[1] Optimization of pH, temperature, and reaction time may be necessary for specific peptides.

Materials:

-

Peptide sample (purified)

-

This compound solution in an anhydrous aprotic solvent (e.g., acetonitrile or DMF)

-

Reaction Buffer: 0.1 M Sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

-

Quenching Solution: 0.5 M hydroxylamine or Tris buffer, pH 8.0

-

C18 solid-phase extraction (SPE) cartridge for desalting

-

Lyophilizer or vacuum centrifuge

Procedure:

-

Peptide Preparation: Dissolve the purified peptide sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-